

In-Depth Technical Guide to 4-Phenoxyaniline (CAS 139-59-3)

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Compound of Interest

Compound Name: 4-Phenoxyaniline

Cat. No.: B093406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **4-Phenoxyaniline** (CAS 139-59-3), a key intermediate in the pharmaceutical and dye industries. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and analytical methods, presenting all quantitative data in structured tables and detailed experimental procedures.

Core Physicochemical Properties

4-Phenoxyaniline, also known as 4-aminodiphenyl ether, is an aromatic amine featuring a phenoxy group attached to an aniline core.^[1] This structure makes it a versatile building block for the synthesis of more complex molecules.^[2] It typically appears as a white to light yellow or brown to green-brown crystalline powder or flakes.^{[3][4]} It has limited solubility in water but is soluble in organic solvents like ethanol and ether.^[3]

Property	Value	Reference
CAS Number	139-59-3	[5]
Molecular Formula	C ₁₂ H ₁₁ NO	[5]
Molecular Weight	185.22 g/mol	[5]
Appearance	White to light yellow/brown to green-brown crystalline powder or flakes	[3][4]
Melting Point	82-86 °C	[4]
Boiling Point	320.0 ± 25.0 °C at 760 mmHg	[4]
Water Solubility	< 1 g/L (20 °C)	[4]
LogP	2.36	[4]

Spectroscopic Characterization

The structural elucidation of **4-Phenoxyaniline** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of **4-Phenoxyaniline** exhibits characteristic signals for the aromatic protons and the amine protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.27	m	2H	H-2', H-6' (phenoxy ring)
~7.01	m	1H	H-4' (phenoxy ring)
~6.93	m	2H	H-3', H-5' (phenoxy ring)
~6.87	d, $J \approx 8.8$ Hz	2H	H-3, H-5 (aniline ring)
~6.67	d, $J \approx 8.8$ Hz	2H	H-2, H-6 (aniline ring)
~3.5	br s	2H	-NH ₂

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (δ , ppm)	Assignment
~158.0	C-4' (phenoxy ring, C-O)
~150.0	C-1 (aniline ring, C-O)
~142.0	C-4 (aniline ring, C-N)
~129.5	C-3', C-5' (phenoxy ring)
~122.5	C-2, C-6 (aniline ring)
~121.0	C-4' (phenoxy ring)
~118.5	C-2', C-6' (phenoxy ring)
~116.0	C-3, C-5 (aniline ring)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-Phenoxyaniline** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretching (asymmetric and symmetric) of the primary amine
3100-3000	Strong	C-H stretching of aromatic rings
1650-1580	Medium	N-H bending of the primary amine
1600-1400	Strong	C-C stretching within the aromatic rings
1335-1250	Strong	C-N stretching of the aromatic amine
1240	Strong	Asymmetric C-O-C stretching of the diaryl ether
850-675	Strong	C-H out-of-plane bending of substituted aromatic rings

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-Phenoxyaniline** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
185	100	[M] ⁺ (Molecular ion)
184	~15	[M-H] ⁺
156	~13	[M-CHO] ⁺
108	~87	[C ₆ H ₅ O] ⁺
77	~26	[C ₆ H ₅] ⁺
51	~42	[C ₄ H ₃] ⁺

Experimental Protocols

Synthesis of 4-Phenoxyaniline via Ullmann Condensation

This protocol describes a common method for the synthesis of **4-Phenoxyaniline**.

Diagram of Ullmann Condensation Workflow:



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Caption: Ullmann condensation workflow for **4-phenoxyaniline** synthesis.

Materials:

- 4-Bromoaniline
- Phenol
- Potassium hydroxide (KOH)
- Copper(I) iodide (CuI) or other suitable copper catalyst

- L-proline (as a ligand, optional but recommended)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1 equivalent), phenol (1.2 equivalents), potassium hydroxide (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).
- Add DMSO as the solvent.
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter to remove the catalyst and any inorganic salts.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **4-phenoxyaniline**.

Purification of 4-Phenoxyaniline

Crystallization is a common method for the purification of **4-Phenoxyaniline**.^[4]

Procedure:

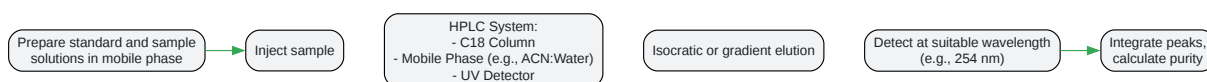
- Dissolve the crude **4-phenoxyaniline** in a minimal amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC method can be developed for the determination of the purity of **4-Phenoxyaniline**.

Diagram of HPLC Analysis Workflow:



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Caption: General workflow for HPLC purity analysis of **4-phenoxyaniline**.

Suggested HPLC Conditions:

- Column: C18 (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a buffer (e.g., 0.1% formic acid or ammonium acetate) to ensure consistent peak shape.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection: UV at 254 nm
- Column Temperature: 25-30 $^{\circ}$ C

Procedure:

- Standard Preparation: Prepare a stock solution of a **4-phenoxyaniline** reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the **4-phenoxyaniline** sample in the mobile phase to a known concentration within the calibration range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve or by area percent normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in **4-Phenoxyaniline**.

Suggested GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).

- Inlet Temperature: 280 °C
- Injection Volume: 1 µL (split or splitless mode depending on concentration)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-450.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Procedure:

- Sample Preparation: Dissolve a known amount of the **4-phenoxyaniline** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Analysis: Inject the sample into the GC-MS system.
- Data Analysis: Identify the main peak corresponding to **4-phenoxyaniline** based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Quantify impurities using an internal or external standard method.

Safety Information

4-Phenoxyaniline is harmful if swallowed and may cause skin, eye, and respiratory irritation. [4] It may also cause an allergic skin reaction.[4] There is limited evidence of a carcinogenic effect.[4] It is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

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